N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide
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Overview
Description
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: is a complex organic compound with the molecular formula C20H12Cl2F6N4O2 and a molecular weight of 525.23 g/mol
Preparation Methods
The synthesis of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide involves several steps, typically starting with the preparation of the pyridyl and phenyl intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. The synthetic route may include:
Nucleophilic substitution reactions: to introduce the chloro and trifluoromethyl groups.
Condensation reactions: to form the formamide linkage.
Oxidation and reduction reactions: to achieve the desired oxidation states of the functional groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxidation state of the functional groups.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The formamide group can undergo hydrolysis to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: can be compared with similar compounds such as:
- N-((3-Chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)acetamide
- N-((3-Chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F6N4O2/c1-32(16-14(21)6-11(8-29-16)19(23,24)25)31-17(33)10-2-4-13(5-3-10)34-18-15(22)7-12(9-30-18)20(26,27)28/h2-9H,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZITVACIAEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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